molecular formula C21H25N3O5S2 B2821310 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 328539-78-2

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2821310
CAS No.: 328539-78-2
M. Wt: 463.57
InChI Key: PZJDDRXNMNIFRK-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl moieties and a 4-methylbenzothiazole ring. Its molecular formula is C₂₃H₂₈N₄O₅S₂, with an average molecular weight of 520.62 g/mol. The bis(2-methoxyethyl)sulfamoyl moiety likely enhances solubility compared to bulkier alkyl or aryl substituents, while the 4-methylbenzothiazole group may influence target binding specificity .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-15-5-4-6-18-19(15)22-21(30-18)23-20(25)16-7-9-17(10-8-16)31(26,27)24(11-13-28-2)12-14-29-3/h4-10H,11-14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJDDRXNMNIFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized via the condensation of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions.

    Introduction of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzoic acid to form the benzamide linkage.

    Sulfamoylation: The final step involves the introduction of the bis(2-methoxyethyl)sulfamoyl group. This can be achieved by reacting the intermediate with bis(2-methoxyethyl)amine and a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the benzothiazole ring, potentially yielding amines or dihydrobenzothiazoles.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrobenzothiazoles.

    Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with various biological targets. Its benzothiazole moiety is known for its bioactivity, which can be exploited in drug discovery.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Benzothiazole derivatives have shown promise in treating diseases such as cancer and neurodegenerative disorders. The sulfamoyl group may enhance the compound’s solubility and bioavailability.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could bind to specific sites on proteins, while the sulfamoyl group might enhance its interaction with hydrophilic environments.

Comparison with Similar Compounds

Substituent Variations in the Sulfamoyl Group

Compound Name Sulfamoyl Substituents Benzothiazole/Thiazole Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Activity
Target Compound Bis(2-methoxyethyl) 4-Methyl C₂₃H₂₈N₄O₅S₂ 520.62 -
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl-ethyl 5-(Furan-2-yl)-1,3,4-oxadiazole C₂₄H₂₇N₅O₅S 521.63 Antifungal activity against C. albicans
4-(N,N-diethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide Diethyl 4-Methoxy C₂₀H₂₂N₄O₄S₂ 454.54 -
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Bis(2-methylpropyl) 4-Ethoxy C₂₅H₃₂N₄O₄S₂ 540.72 -
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl 1,3-Thiazol-2-yl C₁₇H₁₆N₄O₃S₂ 388.46 -

Key Observations :

  • The bis(2-methoxyethyl) group in the target compound provides polar ether linkages, likely improving aqueous solubility compared to hydrophobic substituents like bis(2-methylpropyl) or cyclohexyl-ethyl .

Substituent Variations in the Benzothiazole/Thiazole Ring

Compound Name Benzothiazole/Thiazole Substituents Sulfamoyl Substituents Molecular Formula Key Data/Activity
Target Compound 4-Methyl Bis(2-methoxyethyl) C₂₃H₂₈N₄O₅S₂ -
N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide 4-Methoxyphenyl-thiazole Thiazol-2-yl C₂₆H₂₁N₅O₅S₂ Yield: 60%, mp: 200–201°C
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl-thiazole Phenoxy C₂₃H₁₉N₃O₂S Activity: 129.23% (p<0.05)
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide Fluorophenyl 2-Oxotetrahydrofuran-3-yl C₁₈H₁₆FN₃O₅S mp: 236–237°C, [α]D= +10.6°

Key Observations :

  • The 4-methyl group on the benzothiazole ring in the target compound may enhance lipophilicity compared to polar substituents like 4-methoxy or fluoro .

Research Findings and Implications

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., ) exhibit higher melting points (236–237°C) compared to non-fluorinated analogues, likely due to increased crystallinity.
  • Optical Activity : Chiral sulfamoyl substituents (e.g., 2-oxotetrahydrofuran-3-yl in ) introduce optical activity ([α]D= +9.3° to +11.7°), which may influence enantioselective interactions.

Q & A

Q. What are the optimized synthetic routes for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-amino-4-methylbenzothiazole derivatives under reflux with thiourea or analogous reagents .
  • Step 2 : Coupling with 4-(bis(2-methoxyethyl)sulfamoyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks in 1H^1H/13C^{13}C spectra) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Methodological Answer :
  • X-ray Crystallography : Single crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), with refinement via SHELXL to resolve bond lengths/angles and confirm stereochemistry .
  • Key Parameters : Validate sulfonamide torsion angles (typically 70–90°) and benzothiazole planarity (RMSD < 0.01 Å) to ensure structural integrity .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative), with MIC values reported at 24–48 hours .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, comparing IC50 values to reference inhibitors (e.g., gefitinib) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered sulfamoyl groups) be resolved?

  • Methodological Answer :
  • Refinement Strategies : Apply TWIN/BASF corrections in SHELXL to model disorder, using PART instructions for split positions .
  • Validation Tools : Cross-check with PLATON (Ueq outliers) and Coot (real-space R-factor maps) to distinguish static disorder from dynamic motion .

Q. What reaction mechanisms explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the benzothiazole nitrogen destabilizes the ring, leading to hydrolysis (monitored via LC-MS at pH 2–3, 37°C) .
  • Basic Conditions : Sulfamoyl group undergoes nucleophilic attack (e.g., hydroxide), verified by trapping intermediates with ESI-MS and comparing to DFT-calculated transition states .

Q. How does structural modification (e.g., methoxyethyl to chloroethyl substituents) impact biological activity?

  • Methodological Answer :
  • SAR Study : Synthesize analogs (e.g., 4-[bis(2-chloroethyl)sulfamoyl] derivative) and compare cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7).
  • Data Interpretation : Increased lipophilicity (logP from 2.1 to 3.5) correlates with enhanced membrane permeability (PAMPA assay) but may reduce aqueous solubility (<50 µg/mL) .

Q. What analytical techniques resolve conflicting data between NMR and mass spectrometry results?

  • Methodological Answer :
  • NMR-MS Discrepancies : If NMR suggests purity but MS shows adducts, perform HRMS (Orbitrap) to confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 503.1234) and use DOSY NMR to detect aggregates .
  • Case Example : A 0.3 ppm shift in 1H^1H NMR may indicate trace metal impurities; chelate with EDTA and repeat analysis .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

StepReagent/ConditionYield (%)Purity (HPLC)
1Thiourea, EtOH, Δ7890%
2DCM, NEt3, 0°C6595%

Table 2 : Comparative Biological Activity of Structural Analogs

CompoundMIC (µg/mL) S. aureusIC50 (nM) EGFR
Parent (Target Compound)8.242
4-[bis(2-Cl-ethyl)sulfamoyl] analog4.528

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